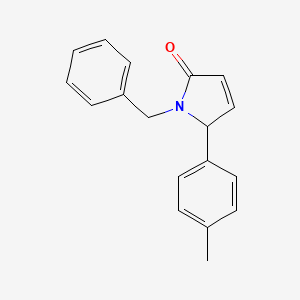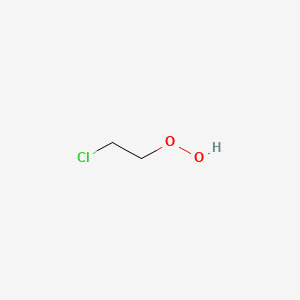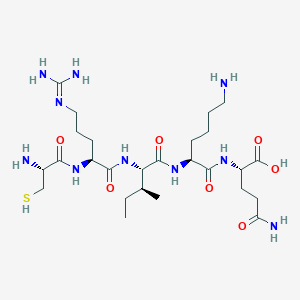![molecular formula C17H23NO5 B14231782 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione CAS No. 825622-34-2](/img/structure/B14231782.png)
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione is an organic compound that belongs to the class of aromatic ketones It features a morpholine ring attached to a phenyl group, which is further connected to a propane-1,2-dione moiety with two ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with a suitable phenyl halide under basic conditions.
Attachment of the Propane-1,2-dione Moiety: The morpholine derivative is then reacted with a propane-1,2-dione precursor in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins or signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound features a morpholine ring and is used in similar applications.
3-(4-Morpholin-4-yl-phenylamino)-1-(2-trifluoromethyl-phenyl)-pyrrolidine-2,5-dione: Another compound with a morpholine ring, used in medicinal chemistry.
Uniqueness
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione is unique due to its specific structural features, such as the presence of two ethoxy groups and a propane-1,2-dione moiety
Propiedades
Número CAS |
825622-34-2 |
|---|---|
Fórmula molecular |
C17H23NO5 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3,3-diethoxy-1-(4-morpholin-4-ylphenyl)propane-1,2-dione |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(23-4-2)16(20)15(19)13-5-7-14(8-6-13)18-9-11-21-12-10-18/h5-8,17H,3-4,9-12H2,1-2H3 |
Clave InChI |
MEHNFEAYZOAVCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C(=O)C1=CC=C(C=C1)N2CCOCC2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)

![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)

![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
